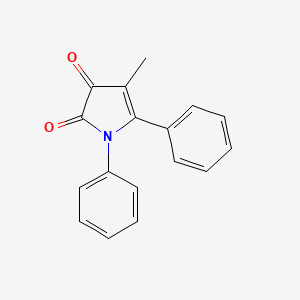![molecular formula C7H3ClN4O10S B14626506 1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene CAS No. 58300-66-6](/img/structure/B14626506.png)
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene is a complex organic compound characterized by the presence of multiple nitro groups, a chloro group, and a methanesulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene typically involves the nitration of benzene derivatives followed by sulfonylation and chlorination reactions. The specific steps may include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Sulfonylation: The nitrated benzene derivative is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Chlorination: Finally, the compound is chlorinated using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, sulfonylation, and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the chloro group replaced by nucleophiles.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in studying the effects of nitro and sulfonyl groups on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene involves its interaction with various molecular targets and pathways. The nitro groups can participate in redox reactions, while the chloro and methanesulfonyl groups can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can affect biological systems or catalyze chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,4-dinitrobenzene: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
2,4-Dinitrochlorobenzene: Similar structure but without the methanesulfonyl group, leading to different chemical properties.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the nitro and chloro groups, making it a simpler compound with different reactivity.
Uniqueness
1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene is unique due to the combination of nitro, chloro, and methanesulfonyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
58300-66-6 |
|---|---|
Fórmula molecular |
C7H3ClN4O10S |
Peso molecular |
370.64 g/mol |
Nombre IUPAC |
1-[chloro(dinitro)methyl]sulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H3ClN4O10S/c8-7(11(17)18,12(19)20)23(21,22)6-2-1-4(9(13)14)3-5(6)10(15)16/h1-3H |
Clave InChI |
BIEPBRDNQKKUOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)

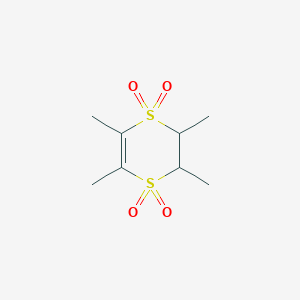
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)


![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
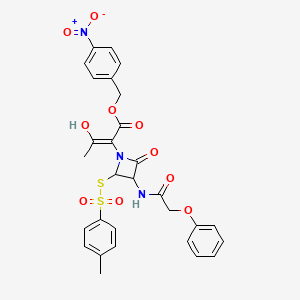
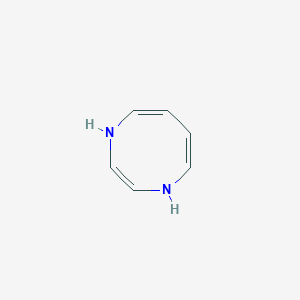
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
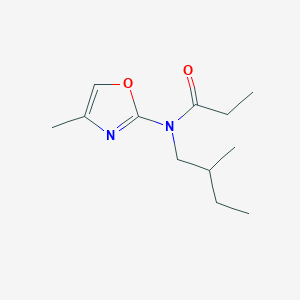
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
